N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Description
This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a triazol-3-ylmethyl scaffold substituted with a 2-methoxyphenyl group at position 4 and a 3-methylbenzamide moiety. Its synthesis typically involves cyclization reactions of semicarbazides or thiosemicarbazides under reflux conditions with propan-2-ol or ethanol as solvents . Crystallographic studies of similar compounds (e.g., using SHELX software and ORTEP-3 ) reveal planar triazole rings and intermolecular hydrogen bonding, contributing to stability and activity.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-6-5-7-13(10-12)17(23)19-11-16-20-21-18(25)22(16)14-8-3-4-9-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWJYEVWEXWIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the methylbenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes involving triazole-containing compounds.
Medicine: It has potential therapeutic applications due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the methylbenzamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, their substituents, biological activities, and synthesis
Key Findings
Substituent Effects on Activity: Aromatic Substituents: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration compared to unsubstituted triazoles (e.g., Compound 12). Electron-Withdrawing Groups: The 3,4-dichlorophenyl analogue is structurally optimized for agrochemical applications (e.g., sulfentrazone derivatives in pesticides ), where halogen atoms improve stability and target binding. Amino vs. Methoxy Groups: The amino-substituted triazole () shows moderate antifungal activity, likely due to hydrogen bonding with fungal enzymes, whereas methoxy groups (as in the target compound) may prioritize bacterial targets .
Synthetic Efficiency :
- Cyclization reactions in propan-2-ol yield higher purity (e.g., 71% for ) compared to aqueous NaOH-mediated methods (68% for ). The target compound’s synthesis route remains unspecified but likely follows similar protocols .
Crystallographic Insights :
- Planar triazole rings and intermolecular N–H···S hydrogen bonds are common in these derivatives, stabilizing crystal packing and enhancing bioavailability .
Biological Activity
N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies that highlight its efficacy against different pathogens.
Chemical Structure and Properties
The compound features a triazole ring, methoxyphenyl group, and a methylbenzamide moiety. Its chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 370.43 g/mol |
| Molecular Formula | C18H18N4O3S |
| LogP | 2.3374 |
| Polar Surface Area | 66.129 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The triazole ring can interact with enzymes involved in cell wall synthesis and metabolic pathways, while the methoxyphenyl group enhances binding affinity to these targets. The methylbenzamide moiety may influence pharmacokinetic properties such as absorption and distribution.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria.
Case Studies
- Activity Against ESKAPE Pathogens : In a study examining the efficacy against ESKAPE pathogens (a group of bacteria known for their resistance), the compound showed variable potency patterns. It was particularly effective against Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
- Reduction Potentials : The reduction potentials measured for related compounds were found to be in the range of -1.3 to -1.1 V, indicating a potential correlation between electronic properties and antimicrobial activity .
- Haemolytic Activity : The compound was also evaluated for its haemolytic activity against human erythrocytes. While it exhibited minimal toxicity (1.6–3.1% lysis at MIC), some derivatives showed higher lysis rates, suggesting a need for careful evaluation of safety profiles .
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Preparation of the Triazole Ring : Initial formation involves reacting appropriate precursors under controlled conditions.
- Introduction of Functional Groups : The methoxyphenyl group and methylbenzamide moiety are introduced through substitution reactions.
- Optimization for Yield : Reaction conditions are optimized to enhance yield and purity using catalysts and specific solvents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,4-triazole derivatives like N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazides (e.g., using cyanogen bromide or thiourea derivatives) .
- Step 2 : Functionalization of the triazole ring with substituents (e.g., 2-methoxyphenyl and 3-methylbenzamide groups) via alkylation or coupling reactions.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/DMSO mixtures) .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Triazole core formation | Cyanogen bromide, methanol, 0–5°C | 60–75% |
| Substituent coupling | Sodium hydride, dry THF, 12h reflux | 40–55% |
Q. How is the molecular structure of this compound validated in academic research?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and supramolecular interactions.
- Example parameters :
- Data Collection : 100 K, Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : R factor < 0.05, wR factor < 0.10 .
- Complementary Techniques :
- FT-IR : Confirm presence of functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹).
- NMR : Assign protons in the 2-methoxyphenyl (δ 3.8–4.0 ppm) and benzamide (δ 7.2–8.1 ppm) groups .
Q. What in vitro assays are used to evaluate the pharmacological potential of this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 μM concentrations) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in μM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for triazole derivatives with bulky substituents?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .
- Catalysis : Employ Pd(OAc)₂ or CuI for coupling reactions (reduces side products) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 30min) and improve yield by 15–20% .
- Case Study : A 2023 study achieved 78% yield for a similar triazole derivative using DMF and 5 mol% CuI .
Q. How do substituents on the triazole ring influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance antimicrobial activity (MIC reduced by 50% compared to -OCH₃) .
- Benzamide Position : 3-Methyl substitution improves COX-2 selectivity (IC₅₀ = 2.1 μM vs. 8.7 μM for 4-methyl) .
- Data Contradictions :
- Example : A 2020 study reported conflicting MIC values for -OCH₃ derivatives. Resolution involved standardizing assay conditions (pH 7.4, 37°C) and strain sources .
Q. What computational methods are used to predict the binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2, PDB ID: 5KIR) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- Key Findings :
- The 2-methoxyphenyl group forms π-π stacking with Tyr385 in COX-2, while the benzamide participates in hydrogen bonding .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported crystallographic data for triazole derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
